molecular formula C7H17Cl2N5 B15318296 2-(4-Azidopiperidin-1-yl)ethan-1-aminedihydrochloride

2-(4-Azidopiperidin-1-yl)ethan-1-aminedihydrochloride

Cat. No.: B15318296
M. Wt: 242.15 g/mol
InChI Key: CGCCWLXXXFJQCB-UHFFFAOYSA-N
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Description

2-(4-Azidopiperidin-1-yl)ethan-1-aminedihydrochloride is a piperidine derivative featuring a 4-azido substituent on the piperidine ring and an ethylamine side chain, with the amine group protonated as a dihydrochloride salt. The azide (-N₃) group confers unique reactivity, particularly in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable in bioconjugation and drug discovery . The dihydrochloride form enhances solubility in polar solvents, which is critical for pharmacological applications.

Structurally, the compound combines a rigid piperidine core with a flexible ethylamine side chain, balancing steric and electronic effects.

Properties

Molecular Formula

C7H17Cl2N5

Molecular Weight

242.15 g/mol

IUPAC Name

2-(4-azidopiperidin-1-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C7H15N5.2ClH/c8-3-6-12-4-1-7(2-5-12)10-11-9;;/h7H,1-6,8H2;2*1H

InChI Key

CGCCWLXXXFJQCB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N=[N+]=[N-])CCN.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Azidopiperidin-1-yl)ethan-1-aminedihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Azidopiperidin-1-yl)ethan-1-aminedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various azido derivatives.

    Reduction: Corresponding amine derivatives.

    Cycloaddition: Triazole derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Azidopiperidin-1-yl)ethan-1-aminedihydrochloride depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive molecules that target specific proteins or pathways. The azido group can be used for bioorthogonal chemistry, allowing for the selective modification of biomolecules in living systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: 2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives

A key structural analog is the family of 2,2,6,6-tetramethylpiperidin-4-yl acetate derivatives (e.g., 2,2,6,6-tetramethylpiperidin-4-yl propionate, butyrate, etc.) . These compounds share the piperidine core but differ in substituents:

  • Substituents : The analogs feature ester groups (-COOR) at the 4-position, while the target compound has an azide (-N₃) and ethylamine (-CH₂CH₂NH₂·2HCl).
  • Reactivity : The ester group undergoes hydrolysis or transesterification, whereas the azide enables click chemistry.
  • Applications : Esters are often used as prodrugs or lipophilic carriers, while the azide-amine combination is tailored for targeted conjugation .
Table 1: Structural and Functional Comparison
Feature 2-(4-Azidopiperidin-1-yl)ethan-1-aminedihydrochloride 2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives
Core Structure Piperidine Piperidine
4-Position Group Azide (-N₃) Ester (-COOR)
Side Chain Ethylamine (-CH₂CH₂NH₂·2HCl) None (methyl groups at 2,6-positions)
Reactivity Click chemistry, photolysis Hydrolysis, enzymatic cleavage
Solubility High (dihydrochloride salt) Moderate (depends on R-group)

Functional Group Analog: NAT-1 and NAT-2 Thiazolidinone Derivatives

  • Amine Groups : Both NAT-1/NAT-2 and the target compound utilize protonated amines for solubility and ionic interactions.
  • Aryl vs. Azide: NAT-1/NAT-2 feature methoxy or phenolic groups, enabling hydrogen bonding, whereas the azide in the target compound prioritizes conjugation over hydrogen bonding .

Hydrogen-Bonding Patterns

The dihydrochloride salt of the target compound participates in strong ionic and hydrogen-bonding interactions, contrasting with ester-based analogs that rely on weaker C=O···H bonds. This difference impacts crystallization behavior and solubility profiles .

Biological Activity

2-(4-Azidopiperidin-1-yl)ethan-1-aminedihydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential applications in targeted protein degradation and its biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in apoptosis and inflammation. Research indicates that compounds with similar structures can induce apoptosis in cancer cells by activating caspases, which are critical for programmed cell death.

Apoptotic Pathways

In studies involving K562 cells (a human leukemia cell line), it has been observed that compounds similar to this compound can increase the activity of caspases 3 and 7, markers of apoptosis. After exposure to these compounds, there was a significant increase in caspase activity over time, suggesting a potential mechanism for inducing cell death in cancerous cells .

Antimicrobial Activity

The compound has been screened for antimicrobial properties against various bacterial strains. Preliminary results indicate moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL. Such findings suggest that the compound may possess potential as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

Study Findings
K562 Cell Study Induced apoptosis via increased caspase activity (up to 27% after 12 hours) .
Antimicrobial Evaluation Moderate activity against Gram-positive strains; MIC values between 16 to 64 µg/mL .
Cytotoxicity Assessment Selective toxicity towards cancer cells demonstrated in vitro .

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